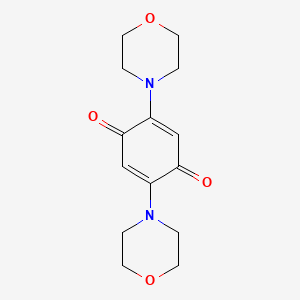

2,5-Dimorpholino-1,4-benzoquinone

Description

Structure

3D Structure

Properties

CAS No. |

3421-18-9 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2,5-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C14H18N2O4/c17-13-10-12(16-3-7-20-8-4-16)14(18)9-11(13)15-1-5-19-6-2-15/h9-10H,1-8H2 |

InChI Key |

FJPSGZKIIRMZHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C(=CC2=O)N3CCOCC3 |

Origin of Product |

United States |

Contextualization Within Quinone Chemistry and Substituted Benzoquinones

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione (B5365651) structure. scielo.brwikipedia.org The simplest member of this class is 1,4-benzoquinone (B44022) (also known as p-benzoquinone), a six-membered ring with two opposing carbonyl groups. wikipedia.org The chemistry of quinones is rich and varied, largely dictated by their electronic structure. They are known for their vibrant colors and their ability to participate in redox reactions, acting as oxidants. wikipedia.orgsolubilityofthings.com

Substituted benzoquinones are derivatives of 1,4-benzoquinone where one or more hydrogen atoms on the ring have been replaced by other functional groups. These substituents have a profound impact on the chemical and physical properties of the parent quinone. nih.gov They can alter the molecule's redox potential, reactivity towards nucleophiles, and its potential applications. nih.govnih.gov The nature and position of the substituents can either activate or deactivate the quinone ring towards certain reactions. nih.gov For instance, electron-donating groups generally increase the electron density of the quinone system, while electron-withdrawing groups decrease it, influencing its electrophilic character. nih.gov

Significance of Aminosubstituted 1,4 Benzoquinones in Academic Research

Among the various substituted benzoquinones, aminosubstituted 1,4-benzoquinones represent a particularly significant subclass in academic research. The introduction of one or more amino groups onto the benzoquinone ring leads to compounds with interesting electronic properties and enhanced reactivity. These compounds are often colored and can exhibit intramolecular charge transfer characteristics. nih.govnih.gov

The synthesis of amino-1,4-benzoquinones has been an area of active investigation, with various methods developed to introduce amino functionalities onto the quinone core. nih.govnih.gov These synthetic efforts are driven by the potential utility of these compounds as building blocks in the synthesis of more complex molecules, including those with biological activity. nih.govnih.gov For example, aminosubstituted benzoquinones have been utilized as key intermediates in the synthesis of aminonaphthoquinone antibiotics. nih.gov Furthermore, the study of their reactions, such as Diels-Alder reactions, provides valuable information for the construction of novel molecular architectures. nih.gov The investigation of 2,5-diamino-1,4-benzoquinones has also been prominent, with research exploring their potential in various applications. nih.gov

Historical Development and Contemporary Relevance of 2,5 Dimorpholino 1,4 Benzoquinone Studies

Precursor-Based Syntheses of this compound

The most common and direct approaches to synthesizing this compound and its analogues involve the use of appropriately substituted benzoquinone precursors that react with morpholine. These methods are favored for their relative simplicity and efficiency.

Synthesis from 2,5-Dihydroxy-1,4-benzoquinone (B104904) and Morpholine

The reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) with secondary amines like morpholine readily yields 2,5-diamino compounds. rsc.org This transformation is notable for its efficiency. The established mechanism for this reaction is an ipso-substitution, where the morpholine directly displaces the hydroxyl groups at the C-2 and C-5 positions of the benzoquinone ring. rsc.org This is in contrast to a potential addition/elimination pathway. Studies using isotopically labeled DHBQ have confirmed this direct substitution mechanism. rsc.org

This method provides a straightforward route to this compound, leveraging the reactivity of the hydroxyl groups on the benzoquinone core.

Synthesis from Halogenated Benzoquinones (e.g., 2,5-Dichloro-1,4-benzoquinone) and Morpholine

Halogenated benzoquinones serve as versatile precursors for the synthesis of 2,5-diamino derivatives. The reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with amines can lead to the nucleophilic substitution of the two chlorine atoms to form the corresponding 2,5-bisamino derivatives. researchgate.net This reaction provides a direct route to compounds like this compound.

In a related synthesis, a range of 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been prepared by reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines. researchgate.net This demonstrates the general applicability of using polyhalogenated benzoquinones as starting materials for the synthesis of disubstituted aminobenzoquinones. The reaction typically proceeds by stirring the halogenated benzoquinone with the desired amine in a suitable solvent system. researchgate.net

| Starting Material | Amine | Product |

| 2,5-Dichloro-1,4-benzoquinone | Morpholine | This compound |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various Aryl Amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones |

Table 1: Examples of Syntheses from Halogenated Benzoquinones.

Electrochemical Approaches to 2,5-Disubstituted Aminobenzoquinones

Electrochemical methods offer an alternative for the synthesis of substituted aminobenzoquinones. While specific details on the electrochemical synthesis of this compound are not prevalent, the electrochemical properties of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones have been studied. researchgate.net The presence of electron-donating amino groups influences the electrochemical potential of these molecules. researchgate.net This suggests that electrochemical synthesis could be a viable, though less commonly reported, route for the formation of such compounds, potentially through the oxidative coupling of hydroquinones and amines or the reductive amination of quinones.

Alternative Synthetic Routes to this compound

Beyond the direct precursor-based methods, other synthetic strategies have been explored to construct the this compound scaffold. These routes may offer advantages in terms of substrate scope or may have been developed in the context of synthesizing more complex molecules.

Reaction of p-Benzoquinone with Enamines Bearing Morpholine Moieties

The reaction of p-benzoquinone with enamines provides a pathway to substituted benzoquinone derivatives. Specifically, phenanthrenequinone (B147406) has been shown to react with morpholinocyclopentene and morpholinocyclohexene to form p-dioxine derivatives. indexacademicdocs.org While this specific example does not yield this compound directly, it demonstrates the principle of using morpholine-containing enamines as nucleophiles in reactions with quinones. It is conceivable that a similar reaction between p-benzoquinone and a suitable morpholine enamine could lead to the desired product or a closely related intermediate. Further research in this area could establish this as a viable synthetic route.

Multi-step Syntheses Involving Amine Condensation

Multi-step synthetic sequences can also be employed to produce 2,5-disubstituted aminoquinones. For instance, various primary amines react with 1,4-benzoquinone (B44022) in polar solvents at room temperature to selectively form 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net This general reaction highlights the fundamental reactivity of p-benzoquinone towards amines.

More complex multi-step syntheses have been developed for related structures. For example, 2,5-dihydroxy-1,4-benzoquinone can be transformed into a library of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones through a sequence of protection, organocatalytic reductive coupling, and deprotection steps. rsc.org While not a direct synthesis of the title compound, this illustrates how multi-step strategies can be used to build up functionality on the benzoquinone core.

Another example involves the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone and various amines in a one-pot procedure. researchgate.net This reaction proceeds via a condensation mechanism.

| Starting Material | Key Reagents/Steps | Product Type |

| 1,4-Benzoquinone | Primary Amines | 2,5-Bis(alkyl/arylamino)-1,4-benzoquinones |

| 2,5-Dihydroxy-1,4-benzoquinone | Protection, Organocatalytic Reductive Coupling, Deprotection | 2,5-Dihydroxy-3,6-dialkyl-1,4-benzoquinones |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various Amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones |

Table 2: Examples of Multi-step Syntheses and Amine Condensations.

Synthesis of Related Dimorpholino-benzoquinone Derivatives

The fundamental structure of this compound can be modified to create a variety of analogues with tailored properties. These modifications include the introduction of different substituents on the benzoquinone ring and the polymerization of related monomers. The following subsections detail the synthetic approaches for a polymeric derivative and for halogenated analogues of this compound.

Preparation of Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone)chemrxiv.org

Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) is a polymer structurally related to this compound, where aniline (B41778) units replace the morpholino groups on a dichlorinated benzoquinone core. The synthesis of this polymer is a two-step process that begins with the preparation of the monomer, 3,6-dianiline-2,5-dichloro-1,4-benzoquinone (DACB).

The monomer synthesis involves the nucleophilic substitution reaction of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone) with aniline. nih.gov In a typical procedure, a solution of chloranil in dioxane is treated with a solution of aniline, also in dioxane. The reaction is initially conducted at a cooled temperature of 15 °C and then stirred for several hours at room temperature. nih.gov The resulting red-brown precipitate of DACB is collected by filtration, washed with ethanol, and dried. nih.gov This method provides a high yield of the monomer. nih.gov

The subsequent polymerization of the DACB monomer is an oxidative process. The monomer is subjected to oxidative polymerization in an aqueous acidic solution using an oxidizing agent such as ammonium (B1175870) peroxydisulfate. mdpi.com This process leads to the formation of the poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) polymer. mdpi.com The polymer's properties can be further modified, for instance, by creating nanocomposites with materials like graphene oxide (GO). These composites have been prepared by methods such as ultrasonic mixing of PDACB and GO, in situ oxidative polymerization of DACB in the presence of GO, and by heating a suspension of the two components in DMF. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Chloranil | Aniline | Dioxane | 1 hour at 15 °C, then 3 hours at room temperature | 3,6-dianiline-2,5-dichloro-1,4-benzoquinone | 92% | nih.gov |

Synthesis of Halogenated this compound Analoguesacademicjournals.org

The synthesis of halogenated this compound analogues can be achieved through the nucleophilic substitution of halogen atoms on a tetrahalogenated benzoquinone core with morpholine. A representative method for the synthesis of related 2,5-diamino-3,6-dibromo-1,4-benzoquinones provides a template for this approach. academicjournals.org

This general strategy involves the reaction of a tetrahalobenzoquinone, such as tetrabromo-1,4-benzoquinone, with a suitable amine. academicjournals.org To prepare the desired 2,5-dimorpholino-3,6-dihalo-1,4-benzoquinone, morpholine would be used as the nucleophile. The reaction is typically carried out in a mixed solvent system, such as ethanol, glacial acetic acid, and water, in the presence of a base like sodium acetate. academicjournals.org The reaction mixture is heated under reflux for several hours. academicjournals.org After cooling, the precipitated product can be isolated by filtration and purified by recrystallization. academicjournals.org

This methodology allows for the synthesis of various halogenated analogues by starting with the appropriate tetrahalobenzoquinone (e.g., tetrachlorobenzoquinone or tetrabromobenzoquinone). The resulting 2,5-dimorpholino-3,6-dihalo-1,4-benzoquinones are valuable compounds for further chemical transformations and for the investigation of their physical and biological properties.

| Starting Material | Reagent | Solvent System | Catalyst/Additive | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Amino Compound | Ethanol, Glacial Acetic Acid, Water | Sodium Acetate | Reflux for 3 hours | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | academicjournals.org |

Nucleophilic Substitution Reactions Involving Morpholine and Benzoquinone Cores

The synthesis of 2,5-diamino-1,4-benzoquinones, including the dimorpholino derivative, can be achieved through the reaction of a suitable benzoquinone with secondary amines like morpholine. The specific mechanism of this transformation has been a subject of investigation, with possibilities including ipso-substitution and addition/elimination pathways.

The reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) with morpholine to form this compound has been a point of mechanistic debate. Two primary pathways have been considered: a direct ipso-substitution at the C-2 and C-5 positions, where the hydroxyl groups are directly replaced by morpholine, or a sequence involving addition at the C-3 and C-6 positions followed by elimination.

Recent studies utilizing selectively 13C isotopically labeled DHBQ have provided clarity on this mechanism. It was demonstrated that the reaction with morpholine proceeds via an ipso-substitution mechanism. rsc.org This finding is significant as both potential pathways would yield the identical product, making the differentiation challenging without isotopic labeling. rsc.org In contrast, the reaction of DHBQ with thiols, such as benzenethiol (B1682325) and 1-hexanethiol, was found to follow an addition/elimination pathway, highlighting the nuanced reactivity of the benzoquinone core with different nucleophiles. rsc.org

While the reaction of DHBQ with morpholine follows an ipso-substitution route, the broader context of reactions between benzoquinones and secondary amines often involves addition/elimination pathways. In this mechanism, the amine initially attacks one of the unsubstituted carbon atoms of the benzoquinone ring (a Michael addition). This is followed by a series of proton transfers and a subsequent elimination step, which ultimately leads to the substituted product. The specific pathway can be influenced by factors such as the solvent, temperature, and the nature of the amine and benzoquinone substituents.

The displacement of halogens from substituted benzoquinones by amines represents another important class of reactions for synthesizing amino-benzoquinones. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the carbonyl groups on the benzoquinone ring activates the ring towards nucleophilic attack. An amine can attack the carbon atom bearing a halogen, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the halide ion yields the aminated benzoquinone. The rate of these reactions is dependent on the nature of the halogen (with leaving group ability generally following the trend I > Br > Cl > F) and the electronic properties of the amine.

Redox Chemistry and Electron Transfer Processes

The 1,4-benzoquinone core is a well-known redox-active moiety, and its electronic properties are significantly influenced by the presence of substituents.

The fundamental redox chemistry of the 1,4-benzoquinone core involves a two-electron, two-proton reduction to form hydroquinone (B1673460). This process is reversible and proceeds through a semiquinone radical anion intermediate. The standard reduction potential of this process is a key indicator of the oxidizing strength of the quinone. 1,4-Benzoquinone itself is a moderately strong oxidizing agent. organic-chemistry.org It can act as a hydrogen acceptor and is utilized as an oxidant in various organic reactions, such as in some variations of the Wacker-Tsuji oxidation. chemicalbook.com The reduction of 1,4-benzoquinone to hydroquinone can be achieved using reagents like an acidic solution of potassium iodide. chemicalbook.com Conversely, the oxidation of hydroquinone back to 1,4-benzoquinone can be accomplished with oxidizing agents like silver nitrate. chemicalbook.com

The introduction of morpholino groups at the 2 and 5 positions of the 1,4-benzoquinone ring has a profound effect on its redox properties. The nitrogen atoms of the morpholino groups act as electron-donating substituents through resonance, increasing the electron density of the benzoquinone ring. This increased electron density makes the molecule more difficult to reduce. Consequently, this compound is expected to have a lower reduction potential compared to the unsubstituted 1,4-benzoquinone, making it a weaker oxidizing agent. The extent of this modulation is influenced by the degree of electronic communication between the morpholino substituents and the quinone core.

Cycloaddition and Condensation Reactions

Cycloaddition and condensation reactions represent important transformations for benzoquinones, leading to the formation of complex cyclic and polycyclic systems. The presence of two electron-donating morpholino groups at the 2 and 5 positions of the benzoquinone ring significantly influences its reactivity as a dienophile in Diels-Alder reactions and its participation in other cycloaddition and condensation processes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. rsc.org In this reaction, a conjugated diene reacts with a dienophile, typically an alkene or alkyne. Benzoquinones are effective dienophiles, and their reactivity can be tuned by substituents on the quinone ring. rsc.org

While specific experimental data on the Diels-Alder reactions of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the behavior of related 2,5-disubstituted benzoquinones. The electron-donating nature of the amino groups in 2,5-diaminobenzoquinone derivatives generally decreases the electrophilicity of the quinone's double bonds, making them less reactive dienophiles compared to unsubstituted or electron-withdrawing group-substituted benzoquinones.

However, these electron-rich quinones can still participate in Diels-Alder reactions, particularly with electron-rich dienes in what is known as an inverse-electron-demand Diels-Alder reaction. In a typical Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. rsc.org In the inverse-electron-demand variant, this is reversed.

The general scheme for a Diels-Alder reaction involving a substituted p-benzoquinone is presented below:

A general representation of a Diels-Alder reaction where a substituted p-benzoquinone acts as the dienophile.

A general representation of a Diels-Alder reaction where a substituted p-benzoquinone acts as the dienophile.Research on other amino-substituted quinones suggests that they can undergo cycloaddition reactions. For instance, o-benzoquinones react with electron-rich dienes to form benzodioxin adducts. ias.ac.in While this compound is a p-benzoquinone, this indicates the general capability of amino-substituted quinones to participate in cycloaddition reactions. The specific conditions and outcomes for this compound would depend on the diene partner and reaction conditions.

One common strategy for constructing polycyclic systems from quinones is through intramolecular cyclization reactions. For example, appropriately substituted 2,5-diaminobenzoquinone derivatives could potentially undergo intramolecular condensation to form heterocyclic quinones.

Furthermore, the reaction of 2,5-dichloro-1,4-benzoquinone with pyrrolidine (B122466), a secondary amine similar to morpholine, has been shown to lead to complex reaction pathways, including the unexpected formation of 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone. researchgate.net This suggests that the reactivity of the resulting amino-substituted quinone can be complex and may lead to further transformations and the formation of more intricate structures.

The synthesis of polycyclic benzo[g]quinoxaline-5,10-diones has been achieved from other quinone precursors, highlighting the utility of quinones in building complex heterocyclic frameworks. researchgate.net By analogy, it is conceivable that this compound could serve as a scaffold for the synthesis of novel polycyclic systems through carefully designed reaction sequences.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. While specific degradation studies on this particular compound are scarce, data from related 2,5-diamino-1,4-benzoquinone (B74859) derivatives offer valuable insights into its potential stability profile and degradation mechanisms.

Research on a structurally related compound, 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone, revealed that its stability in aqueous solutions is highly pH-dependent. nih.gov The compound was found to be most stable at a pH of 9. nih.gov Stability decreased in more acidic or more alkaline conditions. nih.gov This suggests that this compound may also exhibit optimal stability within a specific pH range and be susceptible to degradation under strongly acidic or basic conditions.

The degradation of aminobenzoquinones can proceed through different pathways depending on the conditions. In acidic media, the degradation of a related diaziridinyl-benzoquinone was characterized by the opening of the aziridine (B145994) ring. ias.ac.in In basic media, nucleophilic displacement of the amino groups was observed. ias.ac.in It is plausible that this compound could undergo similar degradation reactions, with the morpholino groups being susceptible to nucleophilic attack under certain conditions.

Furthermore, the stability of this related compound was adversely affected by increased temperatures and exposure to light. nih.gov It was also noted that frozen solutions of the compound precipitated a polymer that would not redissolve, indicating a potential for polymerization upon degradation. nih.gov

The general degradation of benzoquinone itself in aqueous solution can lead to the formation of hydroquinone and other products, with the process being influenced by factors such as pH and the presence of oxidizing or reducing agents. researchgate.net The presence of the morpholino substituents in this compound will undoubtedly alter the specific degradation products and pathways compared to the parent benzoquinone.

Table 1: Summary of Factors Affecting the Stability of a Related 2,5-Diamino-1,4-benzoquinone Derivative

| Factor | Observation | Reference |

| pH | Most stable at pH 9. Reduced stability at higher and lower pH values. | nih.gov |

| Temperature | Stability adversely affected by increased temperatures. | nih.gov |

| Light | Stability adversely affected by exposure to light. | nih.gov |

| Freezing | Precipitation of a polymer observed upon freezing of solutions. | nih.gov |

This interactive table summarizes the key factors known to influence the stability of a closely related 2,5-diamino-1,4-benzoquinone, providing a predictive framework for the stability of this compound.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimorpholino 1,4 Benzoquinone

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2,5-Dimorpholino-1,4-benzoquinone. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. The spectrum of this compound is dominated by features from the quinone core and the morpholino substituents.

The most prominent bands in the FT-IR spectrum are associated with the carbonyl (C=O) and vinyl (C=C) stretching vibrations of the benzoquinone ring. For the parent 1,4-benzoquinone (B44022), the C=O stretching mode appears around 1662 cm⁻¹ rsc.org. In 2,5-disubstituted aminobenzoquinones, this band is typically observed in the 1620-1675 cm⁻¹ range, influenced by the electronic effects of the substituents. researchgate.net The electron-donating nature of the morpholino groups is expected to lower the C=O bond order slightly through resonance, shifting this peak to a lower wavenumber compared to the unsubstituted quinone.

The C=C stretching vibrations of the quinone ring are expected to produce strong bands in the 1580-1600 cm⁻¹ region. researchgate.net Additionally, the spectrum will feature significant absorptions arising from the morpholino groups. The C-N stretching vibration of the tertiary amine linked to the aromatic ring typically appears in the 1360-1250 cm⁻¹ range. The characteristic C-O-C asymmetric stretching of the morpholine (B109124) ether linkage is expected to produce a strong, distinct band around 1115 cm⁻¹. The C-H stretching vibrations of the morpholine rings will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

Detailed assignments for the key vibrational modes, based on data from analogous structures like 2,5-diamino-3,6-dichloro-1,4-benzoquinone and the parent 1,4-benzoquinone, are summarized in the table below. rsc.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Morpholino) | -CH₂- | 2850-3000 | Medium |

| C=O Stretch (Quinone) | Carbonyl | 1630-1650 | Strong |

| C=C Stretch (Quinone Ring) | Alkene | 1580-1600 | Strong |

| C-N Stretch (Aryl-Amine) | C-N | 1250-1360 | Medium |

| C-O-C Asymmetric Stretch (Ether) | Morpholino Ring | ~1115 | Strong |

| C-H Bend (Quinone Ring) | =C-H | 880-900 | Medium |

Data are estimated based on characteristic frequencies of substituted benzoquinones and morpholine derivatives.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While the C₂h symmetry of this compound is lower than the D₂h symmetry of the parent p-benzoquinone, the principles remain informative.

In the Raman spectrum of p-benzoquinone, the totally symmetric "ring-breathing" mode gives the strongest line, observed at 770 cm⁻¹. rsc.org This mode is expected to be present and strong in the spectrum of the dimorpholino derivative, though its frequency may be shifted by the substituent masses and electronic effects. The symmetric C=O stretching vibration, which is often weak in the IR spectrum of centrosymmetric quinones, is typically strong in the Raman spectrum, expected in the 1680-1700 cm⁻¹ region. rsc.org The symmetric C=C stretching mode is also a strong Raman scatterer, appearing near 1600 cm⁻¹. Other significant Raman bands would include those for the C-N stretching and various deformation modes of the morpholino and quinone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for establishing the precise connectivity and chemical environment of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly symmetrical. Due to the molecule's symmetry, only three distinct proton signals are anticipated.

Quinone Protons: The two protons attached to the benzoquinone ring at positions 3 and 6 are chemically equivalent. They are expected to appear as a single sharp singlet, as they have no adjacent protons to couple with. The chemical shift is anticipated to be in the range of δ 5.5-6.0 ppm, downfield from typical aromatic protons due to the electron-withdrawing nature of the adjacent carbonyl groups, but shielded relative to the parent benzoquinone (δ ~6.77 ppm) by the electron-donating morpholino groups.

Morpholino Protons (α to Oxygen): The eight protons on the four methylene groups adjacent to the oxygen atoms in the two morpholine rings are equivalent. They are expected to appear as a triplet in the range of δ 3.7-3.9 ppm. This characteristic shift is consistent with protons on a carbon next to an ether oxygen.

Morpholino Protons (α to Nitrogen): The eight protons on the four methylene groups adjacent to the nitrogen atoms are also equivalent. They are expected to appear as a triplet in the range of δ 3.4-3.6 ppm. The signal is slightly upfield compared to the O-adjacent protons.

The use of ¹H NMR is crucial in confirming the successful synthesis and purity of 2,5-disubstituted-1,4-benzoquinone derivatives. nih.gov

| Proton Environment | Multiplicity | Estimated Chemical Shift (δ, ppm) | Integration |

| Quinone Ring (C3-H, C6-H) | Singlet | 5.7 - 5.9 | 2H |

| Morpholino (-O-CH₂-) | Triplet | 3.7 - 3.9 | 8H |

| Morpholino (-N-CH₂-) | Triplet | 3.4 - 3.6 | 8H |

Chemical shifts are estimated based on the structure and data from related morpholine and quinone compounds.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four distinct signals are expected due to molecular symmetry.

Carbonyl Carbons (C1, C4): These carbons are in a highly deshielded environment and are expected to appear far downfield, typically in the range of δ 180-185 ppm. For the parent 1,4-benzoquinone, this signal is at approximately δ 187 ppm. rsc.org

Substituted Ring Carbons (C2, C5): The carbons bearing the morpholino groups are expected to resonate in the δ 145-155 ppm range.

Unsubstituted Ring Carbons (C3, C6): The carbons bonded to hydrogen on the quinone ring are expected to appear significantly upfield from the other ring carbons, likely in the δ 100-110 ppm range.

Morpholino Carbons (α to Oxygen): The four equivalent carbons adjacent to the oxygen atoms in the morpholine rings are expected at δ 66-68 ppm.

Morpholino Carbons (α to Nitrogen): The four equivalent carbons adjacent to the nitrogen atoms are expected at δ 48-50 ppm.

| Carbon Environment | Estimated Chemical Shift (δ, ppm) |

| Quinone C=O (C1, C4) | 180 - 185 |

| Quinone C-N (C2, C5) | 145 - 155 |

| Quinone C-H (C3, C6) | 100 - 110 |

| Morpholino (-O-CH₂-) | 66 - 68 |

| Morpholino (-N-CH₂-) | 48 - 50 |

Chemical shifts are estimated based on data from 1,4-benzoquinone and morpholine derivatives. rsc.orgresearchgate.net

Isotopic labeling, particularly with ¹³C, is a powerful technique for elucidating reaction mechanisms. While specific studies on this compound are not prevalent, the methodology is applicable. For instance, by synthesizing the starting benzoquinone with a ¹³C label at a specific position (e.g., C1), one could trace the fate of this atom through subsequent reactions. This allows for the unambiguous tracking of bond formations and cleavages, which is invaluable for understanding complex rearrangements or substitution pathways in quinone chemistry.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by intense absorptions in the UV and visible regions, which give the compound its color. The parent 1,4-benzoquinone exhibits two main absorption bands: a strong π→π* transition around 244 nm and a weaker, lower-energy n→π* transition around 430 nm.

The introduction of the two electron-donating morpholino groups causes a significant change in the electronic structure. These amino substituents act as powerful auxochromes, engaging their nitrogen lone-pair electrons in resonance with the quinone π-system. This has two major effects:

It raises the energy of the highest occupied molecular orbital (HOMO).

It lowers the energy of the lowest unoccupied molecular orbital (LUMO).

The net result is a decrease in the HOMO-LUMO energy gap, leading to a bathochromic (red) shift of the principal absorption bands compared to the parent benzoquinone. The intense π→π* transition, often referred to as an intramolecular charge-transfer (ICT) band in such donor-acceptor systems, is shifted to longer wavelengths, appearing in the 300-350 nm region. A second, broad and less intense absorption band is expected at longer wavelengths, extending into the visible region (>450 nm), which is responsible for the compound's color. Studies on structurally similar 2,5-diamino-3,6-dihalo-1,4-benzoquinones show intense absorption maxima above 300 nm. researchgate.net

| Compound | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) |

| 1,4-Benzoquinone | Various | ~244 | ~430 |

| This compound (Est.) | Various | 310 - 330 | >450 |

Data for the target compound are estimated based on shifts observed in analogous 2,5-diaminobenzoquinones. researchgate.net

Characterization of Electronic Transitions in the Quinone Chromophore

The electronic absorption spectrum of the 1,4-benzoquinone moiety, which forms the core chromophore of this compound, is characterized by distinct electronic transitions. These transitions, primarily of the π → π* and n → π* types, are fundamental to the compound's color and electronic properties. The interpretation of these electronic bands is often supported by computational methods. nih.gov

In the parent 1,4-benzoquinone, the spectrum displays multiple absorption bands. The transitions with the highest energy, appearing in the ultraviolet region, are typically assigned to π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A lower energy, and therefore longer wavelength, absorption band is attributed to the n → π* transition. This transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. Theoretical spectra for 1,4-benzoquinone have been computed to aid in the assignment of these experimental bands. researchgate.net The presence of substituents on the quinone ring significantly modifies the energy levels of these orbitals and, consequently, the absorption spectrum.

Influence of Morpholine Substituents on UV-Vis Spectra

The introduction of two morpholine substituents at the 2 and 5 positions of the 1,4-benzoquinone ring has a profound effect on its ultraviolet-visible (UV-Vis) spectrum. The nitrogen atoms of the morpholine groups act as powerful auxochromes, groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maxima.

Specifically, the lone pair of electrons on the nitrogen atoms can enter into conjugation with the π-electron system of the benzoquinone ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required to excite an electron, leading to a shift of the absorption bands to longer wavelengths, an effect known as a bathochromic or "red" shift. This is a common phenomenon observed in aminobenzoquinones. researchgate.netnih.gov

For instance, studies on related 2,5-diamino-substituted benzoquinones demonstrate significant shifts in their absorption maxima (λmax) compared to the unsubstituted parent quinone. researchgate.net The donation of electron density from the nitrogen atoms into the ring increases the electron density of the chromophore, which typically also leads to an increase in the molar absorptivity (ε), known as a hyperchromic effect. Therefore, the presence of the two morpholino groups is expected to result in a distinct color and a UV-Vis spectrum with absorption maxima shifted to the visible region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of the compound (C₁₄H₁₈N₂O₄) is 278.12665 Da. uni.lu High-resolution mass spectrometry can confirm this mass with high accuracy, verifying the elemental composition.

Electron impact (EI) mass spectrometry of benzoquinones typically shows intense molecular ions and characteristic fragmentation patterns. mdpi.com For this compound, fragmentation would likely involve the cleavage of the morpholine rings and the benzoquinone core.

Soft ionization techniques, such as electrospray ionization (ESI), are used to generate protonated molecules or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for interpreting ESI mass spectra.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 279.13393 |

| [M+Na]⁺ | 301.11587 |

| [M+K]⁺ | 317.08981 |

| [M+NH₄]⁺ | 296.16047 |

| [M-H]⁻ | 277.11937 |

Data sourced from PubChem. uni.lu

These predicted values serve as a reference for the identification of the compound in complex mixtures and for the confirmation of its synthesis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is applied in two primary forms: powder XRD for phase identification and single-crystal XRD for precise structural elucidation.

Powder X-ray diffraction (PXRD) is an essential non-destructive technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase or polymorph. americanpharmaceuticalreview.com

For this compound, PXRD would be employed to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific crystalline phase present.

Assess the purity of the sample, as different crystalline phases or impurities will result in a composite pattern. americanpharmaceuticalreview.com

Monitor phase transformations that may occur under different conditions, such as temperature or pressure.

The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), provides information about the unit cell dimensions of the crystal lattice. This technique is widely used to confirm the formation of new crystalline materials, including related metal-organic frameworks derived from substituted benzoquinones. usu.edunih.gov

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous determination of the molecular structure of a compound at the atomic level. mdpi.com By analyzing the diffraction pattern produced by a single crystal, it is possible to determine precise information, including:

The spatial arrangement of all atoms in the molecule.

Intramolecular bond lengths, bond angles, and torsion angles.

The conformation of the morpholine and benzoquinone rings.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in the crystal lattice.

For example, the crystal structure of 2,5-diamino-1,4-benzoquinone (B74859) has been determined using this method, revealing details about its unit cell dimensions and space group. nih.gov A similar analysis of this compound would provide definitive insights into its molecular geometry and supramolecular assembly, which are crucial for understanding its physicochemical properties.

Theoretical and Computational Chemistry Studies on 2,5 Dimorpholino 1,4 Benzoquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For benzoquinone systems, methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are commonly employed to predict geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of substituted benzoquinones. scielo.br The B3LYP functional, combined with basis sets like 6-31G*, is a common choice for these systems. scielo.br Such calculations are instrumental in optimizing molecular geometries and predicting electronic properties. scielo.br

Studies on various substituted benzoquinones have utilized DFT to calculate key descriptors related to their reactivity and stability. scielo.brresearchgate.net For instance, calculations can determine vertical ionization energies and compare theoretically predicted geometries with those obtained from experimental techniques like X-ray diffraction. scielo.br The insertion of different substituent groups, such as bromine atoms, has been shown through DFT calculations to decrease the HOMO-LUMO energy gap, which is a critical factor in determining chemical reactivity and electronic transitions. scielo.br While specific DFT studies exclusively focused on 2,5-Dimorpholino-1,4-benzoquinone are not extensively detailed in the literature, the established methodologies for related quinones provide a robust framework for assessing its electronic characteristics.

Table 1: Application of DFT in Substituted Benzoquinone Studies

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Substituted benzoquinones | Validation of predicted geometries against experimental data; calculation of vertical ionization energies. | scielo.br |

Ab initio molecular orbital studies offer another layer of theoretical investigation into the properties of benzoquinone derivatives. scielo.br These methods, which are based on first principles without empirical parameters, include Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2). scielo.br

For example, ab initio calculations have been performed on various pyridoquinones and pentaloquinones to optimize their structures and determine relative stabilities. scielo.br The HF/6-31G* and B3LYP/6-31G** levels of theory are often used for geometry optimization, while MP2 single-point energy calculations can provide more accurate energy values. scielo.br Such studies have successfully determined the most stable isomers among different arrangements of substituents on the quinone ring. scielo.br Reactivity and stability studies of benzoquinone methides have also been accomplished using ab initio calculations to determine relative stabilization energies. scielo.brresearchgate.net These established ab initio approaches are fully applicable to the this compound system to explore its fundamental molecular characteristics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules, including the orientation of substituents and their interactions with their environment.

The structure of this compound allows for various intermolecular interactions that can dictate its solid-state properties. Analysis of related structures suggests that hydrogen bonds and other close contacts are significant. uniupo.it The oxygen atoms of the morpholino groups and the carbonyl groups of the quinone ring can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donors in a crystal lattice. Such interactions are crucial in the self-assembly and packing of molecules in the solid state. uniupo.it

While the synthesis of this compound involves standard quinone chemistry, the potential for intermolecular interactions plays a key role in the properties of the final product. uniupo.it The arrangement of molecules can lead to self-complexation phenomena, where molecules interact with each other through stacking or other non-covalent forces, a behavior observed in other amino-substituted quinones.

Prediction of Spectroscopic Properties

Furthermore, computational tools can predict other types of data, such as those relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values can be calculated for different adducts of a molecule. The CCS is a measure of an ion's size and shape in the gas phase and is a useful parameter in ion mobility-mass spectrometry for compound identification.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 279.13393 | 165.0 |

| [M+Na]⁺ | 301.11587 | 169.0 |

| [M-H]⁻ | 277.11937 | 171.8 |

| [M+NH₄]⁺ | 296.16047 | 174.5 |

| [M+K]⁺ | 317.08981 | 168.4 |

(Data sourced from computational prediction)

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods has become an indispensable tool in chemical research, offering insights into molecular structure and dynamics. mlsb.ioabo.fi For molecules like this compound, these theoretical calculations provide a powerful complement to experimental data, aiding in spectral assignment and structural elucidation.

Quantum mechanics-based calculations, particularly those using Density Functional Theory (DFT), are widely employed for predicting ¹H and ¹³C NMR chemical shifts. abo.firesearchgate.net Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within DFT frameworks to calculate magnetic shielding tensors, which are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For instance, hybrid density functional methods have been empirically optimized to accurately compute chemical shifts in solution. arxiv.org Modern approaches even utilize graph neural networks (GNNs) and machine learning, which can be trained on large datasets of experimental spectra to predict chemical shifts with high accuracy and efficiency. mlsb.ioarxiv.org These models can achieve mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org

Computational models must also account for environmental factors, such as solvent effects, which can significantly influence chemical shifts. arxiv.org The prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, is also typically performed using DFT calculations. These calculations determine the harmonic vibrational frequencies, which are often scaled by empirical factors to correct for anharmonicity and other systematic errors inherent in the theoretical model. doaj.org

| Parameter | Computational Method | Key Considerations | Typical Accuracy (for related compounds) |

|---|---|---|---|

| ¹³C & ¹H NMR Chemical Shifts | DFT (e.g., GIAO method), Graph Neural Networks (GNNs) | Choice of functional and basis set (e.g., PBE0/pcS-2), inclusion of solvent effects. mdpi.comarxiv.org | MAE: ~2.0 ppm (¹³C), ~0.16 ppm (¹H). arxiv.org |

| Vibrational Frequencies (IR) | DFT (Harmonic approximation) | Application of scaling factors to correct for anharmonicity. doaj.org | Agreement with experimental spectra is generally good after scaling. doaj.org |

Theoretical UV-Vis Spectra and Electronic Transitions

Theoretical calculations are crucial for interpreting the ultraviolet-visible (UV-Vis) absorption spectra of quinone derivatives. The electronic transitions that give rise to UV-Vis absorption in this compound are primarily located on the benzoquinone chromophore. These transitions can be accurately modeled using time-dependent density functional theory (TD-DFT). researchgate.net

The UV-Vis spectrum of 1,4-benzoquinone (B44022) and its derivatives is typically characterized by two main types of electronic transitions:

n→π* transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as those on the carbonyl oxygen atoms, to an antibonding π* orbital. These transitions are generally weak and appear at longer wavelengths. nih.gov

π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. These transitions are typically much more intense than n→π* transitions and occur at shorter wavelengths. nih.gov

Computational methods like the Pariser-Parr-Pople (PPP) and Configuration Interaction (CNDO) have been used to interpret the electronic spectra of benzoquinones, with CNDO being particularly effective for predicting n→π* transitions and PPP for π→π* transitions. nih.gov More modern studies frequently employ TD-DFT with basis sets such as 6-311++G(d,p) to simulate the UV-Vis spectrum, calculating the excitation energies (Eex), corresponding wavelengths (λ), and oscillator strengths (f) for the electronic transitions. researchgate.net The Franck-Condon principle governs the intensity of these vibronic transitions, stating that because electronic transitions are much faster than nuclear motion, the most probable transition occurs with the nuclear geometry unchanged. ufg.br The substitution of the benzoquinone ring with two morpholino groups, which are strong electron-donating groups, is expected to cause a significant shift in the absorption bands to longer wavelengths (a bathochromic or red shift) compared to the parent 1,4-benzoquinone.

| Transition Type | Description | Expected Spectral Region | Theoretical Modeling Method |

|---|---|---|---|

| π → π | Excitation from a bonding π orbital to an antibonding π orbital. nih.gov | High intensity, shorter wavelength (UV region). nih.gov | TD-DFT, PPP. researchgate.netnih.gov |

| n → π | Excitation from a non-bonding orbital (on oxygen) to an antibonding π orbital. nih.gov | Low intensity, longer wavelength (Visible region). nih.gov | TD-DFT, CNDO. researchgate.netnih.gov |

Reaction Pathway and Transition State Analysis for Nucleophilic Additions

The formation of this compound involves the nucleophilic substitution of a 1,4-benzoquinone derivative. The mechanism of such reactions, particularly with amine nucleophiles, can be complex and has been a subject of theoretical investigation. The addition of a nucleophile to a 1,4-benzoquinone is not a simple process; the initial adducts are dihydroquinones that can be reoxidized to substituted benzoquinones, potentially leading to di-substituted products. nih.gov

For the reaction of an amine like morpholine (B109124), two primary pathways are generally considered for the formation of the 2,5-disubstituted product:

Ipso-substitution: The nucleophile directly attacks the carbon atom already bearing a leaving group (e.g., a hydroxyl or halogen), displacing it in a single step.

Addition-Elimination: The nucleophile first adds to an unsubstituted carbon on the quinone ring (e.g., at the C-3 or C-6 position), followed by an elimination step that restores the quinone system. rsc.orgabo.fi

A study using selectively ¹³C isotopically labeled 2,5-dihydroxy- rsc.orgabo.fi-benzoquinone (DHBQ) demonstrated that its reaction with morpholine proceeds via an ipso-substitution mechanism. rsc.orgabo.fi This pathway involves the direct displacement of the hydroxyl groups by the morpholine nucleophile. In contrast, reactions with thiol nucleophiles were found to proceed via an addition-elimination mechanism under the same conditions. rsc.orgabo.fi The initiation of these reactions can involve an electron-transfer stage from the amine to the lowest unoccupied molecular orbital (LUMO) of the quinone. researchgate.net Computational analysis of the reaction pathways, including the structures and energies of transition states and intermediates, is essential to definitively establish the operative mechanism for a given set of reactants and conditions.

| Mechanism | Description | Relevance to Amine Nucleophiles |

|---|---|---|

| Ipso-Substitution | Direct nucleophilic attack at a substituted carbon, displacing a leaving group. rsc.org | Demonstrated to be the pathway for the reaction of morpholine with 2,5-dihydroxy- rsc.orgabo.fi-benzoquinone. rsc.orgabo.fi |

| Addition-Elimination | Nucleophilic addition at an unsubstituted carbon, followed by an elimination step to re-aromatize the ring. rsc.org | A common pathway for many nucleophiles, but found to be less favored for morpholine in specific cases. rsc.orgabo.fi |

| Electron Transfer Initiation | Initial transfer of an electron from the nucleophile (amine) to the quinone's LUMO to initiate the reaction. researchgate.net | A proposed first step in the reactions of quinones with amines. researchgate.net |

Research on "this compound" in Materials Science and Chemical Biology Remains Undocumented in Publicly Available Literature

Despite a comprehensive investigation into scientific databases and public records, no specific research findings or applications have been identified for the chemical compound this compound in the specified fields of materials science and chemical biology.

Extensive searches were conducted to locate information regarding the integration of this compound into conductive metal-organic frameworks (MOFs), its role in polymer synthesis and nanocomposite materials, or its exploration as an organic electrode material in energy storage systems. Similarly, investigations into its use as a biochemical tool for studying electron transfer processes or as a probe for enzyme inhibition mechanisms, including that of angiotensin-converting enzyme (ACE), yielded no relevant results.

While the broader class of benzoquinone derivatives has seen applications in these areas, with compounds such as 2,5-dihydroxy-1,4-benzoquinone (B104904) and various amino-substituted benzoquinones being utilized in the development of conductive materials and for biochemical studies, research specifically detailing the properties and applications of the morpholino-substituted variant, this compound, is not present in the available literature.

Therefore, content for the requested article outline, including data tables and detailed research findings for each specified subsection, cannot be generated at this time due to the absence of primary or secondary research on this particular compound.

Applications in Materials Science and Chemical Biology Excluding Clinical Outcomes

Biochemical Tool Applications and Mechanistic Studies

Study of Cellular Process Modulation (e.g., antiproliferative or antimicrobial mechanisms as research tools)

The 1,4-benzoquinone (B44022) scaffold is a key feature in numerous molecules exhibiting significant biological activity, and its derivatives are extensively studied as tools to modulate cellular processes. While direct research on the specific antiproliferative or antimicrobial mechanisms of 2,5-dimorpholino-1,4-benzoquinone is not extensively detailed in publicly available literature, the activities of structurally similar 2,5-diamino-1,4-benzoquinone (B74859) derivatives provide a strong basis for understanding its potential as a research tool.

Quinones are recognized for their role in oxidation-reduction cycles and their ability to participate in 1,4-addition reactions, which are thought to be crucial to their inhibitory effects on cellular components. researchgate.netacademicjournals.org Compounds containing amino groups react readily with quinones, and these addition products are significant for their biological action. researchgate.net

Antiproliferative and Cytotoxic Studies of Analogs:

Research on various 2,5-bis(alkylamino)-1,4-benzoquinones has demonstrated their cytotoxic effects against several human cancer cell lines. semanticscholar.orgscilit.com For instance, a series of these compounds was assayed against leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cell lines. semanticscholar.orgscilit.com One of the most active compounds in these studies displayed broad cytotoxicity against all tested cancer cell lines. semanticscholar.orgscilit.com The mechanism of antiproliferative effects for related quinones, such as cordiaquinone J, has been linked to the generation of reactive oxygen species (ROS). semanticscholar.org Similarly, other terpenoid benzoquinones have shown in vitro cytotoxicity against various solid tumor cells. semanticscholar.org This suggests that this compound could be investigated as a tool for studying ROS-mediated cell death pathways and other antiproliferative mechanisms.

Antimicrobial Research with Related Compounds:

The antimicrobial potential of substituted benzoquinones is well-documented. A study on 2,5-disubstituted-1,4-benzoquinone derivatives, which included compounds with thiazole (B1198619) substitutions, revealed significant antimicrobial activity. nih.gov One particular thiadiazolyl derivative was found to be two to four times more active than the antimicrobial drug sulfathiazole. nih.gov Furthermore, a series of synthesized 2,5-diamino-3,6-dibromo-1,4-benzoquinones demonstrated antimicrobial activities when tested against standard bacterial and fungal organisms. researchgate.net These findings indicate that the 2,5-diamino-1,4-benzoquinone core, which is the parent structure of this compound, is a viable pharmacophore for developing research tools to investigate novel antimicrobial mechanisms. The presence of the morpholino groups, which are secondary amines, is a result of the reaction of an amine with the benzoquinone core, a common synthetic route for creating libraries of biologically active compounds for screening. researchgate.netsemanticscholar.org

The table below summarizes the observed biological activities of benzoquinone derivatives structurally related to this compound, highlighting their potential as research tools.

| Compound Class | Cellular Process Studied | Model System | Observed Effect |

| 2,5-Bis(alkylamino)-1,4-benzoquinones | Cytotoxicity / Antiproliferation | Human cancer cell lines (HL-60, MDA-MB-435, SF-295, HCT-8) | Inhibition of cancer cell growth |

| 2,5-Disubstituted-1,4-benzoquinones | Antimicrobial Activity | Bacteria and Fungi | Inhibition of microbial growth, with some derivatives more potent than standard antibiotics |

| 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | Antimicrobial Activity | Standard bacterial and fungal organisms | Possession of antimicrobial properties |

| Terpenoid Benzoquinones | Cytotoxicity | Solid tumor cells | In vitro cytotoxicity |

Applications in Synthetic Organic Chemistry as Reagents or Intermediates

In synthetic organic chemistry, this compound serves primarily as an intermediate, synthesized from more basic starting materials. Its own reactivity, centered on the quinone core, also suggests potential applications as a reagent, although specific examples are less common than for simpler benzoquinones.

The synthesis of 2,5-diamino substituted benzoquinones is a well-established process. Typically, these compounds are prepared through the reaction of a suitable p-benzoquinone with a corresponding amine. semanticscholar.org Specifically, the synthesis of this compound can be achieved through the reaction of 2,5-dihydroxy- semanticscholar.orgnih.gov-benzoquinone (DHBQ) with morpholine (B109124). Mechanistic studies have shown that this reaction proceeds via an ipso-substitution, where the hydroxyl groups at the C-2 and C-5 positions are directly replaced by the morpholine nucleophile. rsc.org This contrasts with reactions involving thiols, which often proceed via an addition/elimination mechanism. rsc.org

Alternatively, 2,5-bis(alkylamino)-1,4-benzoquinones can be synthesized from the reaction between p-benzoquinone and various amines. semanticscholar.orgscilit.com This reaction can sometimes be hampered by polymerization side reactions, leading to variable yields. semanticscholar.org The synthesis of halogenated derivatives, such as 2,5-diamino-3,6-dibromo-1,4-benzoquinones, involves the coupling of a tetra-halogenated benzoquinone (like 2,3,5,6-tetrabromo-1,4-benzoquinone) with the desired amine. researchgate.netacademicjournals.org

As an intermediate, this compound can be seen as a scaffold for building more complex molecules. The general class of 1,4-benzoquinones are known to act as dehydrogenation reagents and as dienophiles in Diels-Alder reactions. organic-chemistry.org While this compound itself is already substituted, the remaining double bond and the carbonyl groups still offer sites for further chemical modification. For example, related 2,5-diamino-1,4-benzoquinone has been used in the synthesis of metal-organic frameworks (MOFs), where it acts as a ligand precursor. usu.edu

The table below outlines the role of this compound and its precursors in synthetic organic chemistry.

| Reaction Type | Starting Material(s) | Product | Role of Benzoquinone |

| ipso-Substitution | 2,5-Dihydroxy- semanticscholar.orgnih.gov-benzoquinone, Morpholine | This compound | Electrophilic core/Intermediate |

| 1,4-Addition/Substitution | p-Benzoquinone, Various amines | 2,5-Bis(alkylamino)-1,4-benzoquinones | Reagent/Intermediate |

| Nucleophilic Substitution | 2,3,5,6-Tetrabromo-1,4-benzoquinone, Aryl amines | 2,5-Diaminoaryl-3,6-dibromo-1,4-benzoquinones | Intermediate |

| Ligand Synthesis for MOFs | 2,5-Diamino-1,4-benzoquinone | Metal-Organic Frameworks | Precursor to ligand |

Structure Activity and Structure Property Relationship Studies of 2,5 Dimorpholino 1,4 Benzoquinone

Influence of Morpholino Substituents on Electronic and Steric Properties

The introduction of two morpholino substituents at the 2 and 5 positions of the 1,4-benzoquinone (B44022) ring significantly alters its electronic and steric landscape. The nitrogen atoms of the morpholino groups, being electron-donating, increase the electron density of the quinone ring. This electronic enrichment influences the molecule's reactivity and its ability to participate in redox reactions. The presence of these electron-donating amino groups is known to shift the half-wave potential towards more negative values. researchgate.net

From a steric perspective, the morpholino groups are bulky, which can hinder the approach of reactants to certain positions on the benzoquinone ring. This steric hindrance can influence the regioselectivity of reactions, favoring pathways that are less sterically impeded. The phosphorodiamidate morpholino oligomers (PMO), for instance, are a class of antisense agents that leverage steric blocking to inhibit gene expression by physically obstructing RNA processing or translation. nih.govnih.gov This principle of steric hindrance is a key aspect of how morpholino-containing compounds can exert specific biological effects.

Correlation Between Molecular Structure and Redox Characteristics

The redox behavior of 2,5-dimorpholino-1,4-benzoquinone is intrinsically linked to its molecular structure. Benzoquinones, in general, are redox-active molecules that can undergo reversible two-electron reduction to form hydroquinone (B1673460) dianions, with an intermediate semiquinone radical. mdpi.com The substituents on the benzoquinone ring play a crucial role in modulating these redox potentials. researchgate.net

The electron-donating nature of the morpholino groups at the 2 and 5 positions makes the this compound molecule easier to oxidize and harder to reduce compared to the unsubstituted 1,4-benzoquinone. This is a general trend observed in substituted quinones, where electron-donating groups stabilize the oxidized (quinone) form, while electron-withdrawing groups stabilize the reduced (hydroquinone) form. mdpi.com The specific positioning of the morpholino groups at the 2 and 5 positions ensures a symmetrical distribution of electron density, which can lead to a single, well-defined redox couple in electrochemical measurements like cyclic voltammetry. researchgate.net The study of various 2,5-bis(alkyl/arylamino)-1,4-benzoquinones has shown that these compounds exhibit a proton-sensitive quasi-reversible redox couple. researchgate.net

The redox potentials of benzoquinone derivatives can be determined using cyclic voltammetry, and these experimental values can be correlated with theoretical calculations of Gibbs free energy change and the energy levels of the lowest unoccupied molecular orbital (LUMO). ed.govias.ac.in For 2,5-diamino-p-benzoquinone derivatives, their half-wave potentials to form the corresponding radical anions have been found to be comparable to the midpoint potentials of electron transport carriers in photosystem I. nih.gov

Impact of Substitution Pattern on Reaction Selectivity and Mechanism

The 2,5-disubstitution pattern on the benzoquinone ring is a critical determinant of reaction selectivity and mechanism. In nucleophilic substitution reactions, the incoming nucleophile's point of attack is directed by both electronic and steric factors. For instance, the reaction of 2,5-dihydroxy- rsc.orgnih.gov-benzoquinone with morpholine (B109124) has been demonstrated to proceed via an ipso-substitution mechanism, where the morpholine directly replaces the hydroxyl groups. rsc.orgresearchgate.netabo.fi This is in contrast to reactions with thiols, which can proceed through an addition/elimination mechanism. rsc.orgresearchgate.net

The formation of exclusively the 2,5-disubstituted product when 1,4-benzoquinone reacts with primary amines is attributed to the electrostatic repulsion between the incoming amine groups, which favors the furthest possible separation. researchgate.net The reaction mechanism is thought to involve the initial addition of an amine to a carbon-carbon double bond to form an intermediate. researchgate.net In the case of reactions with pyrrolidine (B122466), the high basicity of the amine and the conjugation of the amino group with the quinone ring in the intermediate monoaminoquinone favor the formation of cine-substitution products. researchgate.net

Furthermore, the electrochemical oxidation of related morpholino-containing compounds, such as 2,5-diethoxy-4-morpholinoaniline, shows that the reaction pathway is pH-dependent, leading to different products in acidic versus intermediate pH conditions. middlebury.edu This highlights the sensitivity of the reaction mechanism to the surrounding chemical environment.

Rational Design of Derivatives for Targeted Chemical or Biochemical Interactions

The structural features of this compound make it a valuable scaffold for the rational design of derivatives with specific chemical or biochemical functions. By modifying the substituents on the benzoquinone ring or the morpholino groups themselves, it is possible to fine-tune the molecule's properties for targeted interactions.

For example, a library of 2,5-diamino-1,4-benzoquinones has been designed as bivalent anti-prion compounds, where the diamino-benzoquinone core acts as a spacer connecting two aromatic prion recognition motifs. nih.gov This approach has yielded compounds with low cytotoxicity and the ability to inhibit prion fibril formation. nih.gov Similarly, derivatives of 2,5-disubstituted-1,4-benzoquinone have been synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov

The principle of using a core scaffold and modifying its peripheral groups to enhance a desired activity is a common strategy in medicinal chemistry. Structure-activity relationship (SAR) studies on related scaffolds, such as 2-morpholinobenzoic acid, have been conducted to develop inhibitors of enzymes like phosphatidylcholine-specific phospholipase C, which is implicated in cancer. rsc.org These studies have confirmed the importance of the 2-morpholino group in the pharmacophore. rsc.org

Comparative Studies with Other Aminosubstituted Benzoquinones (e.g., pyrrolidino-, dimethylamino-)

Comparative studies of this compound with other aminosubstituted benzoquinones, such as those containing pyrrolidino or dimethylamino groups, provide valuable insights into how the nature of the amino substituent affects the compound's properties.

The reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with pyrrolidine has been shown to unexpectedly yield 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product, highlighting the unique reactivity imparted by the pyrrolidine group. researchgate.net In general, the reaction of 1,4-benzoquinone with primary amines leads to the formation of 2,5-diamino-1,4-benzoquinones. academie-sciences.fr A study on the reactions of various aliphatic amines with p-benzoquinone and its chloro-derivatives classified the reactions into five types based on their mechanisms. researchgate.net

From an electrochemical standpoint, the presence of electron-donating amino groups, in general, shifts the half-wave potential to more negative values. researchgate.net A comparative study of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones revealed that the redox couple is affected by the variation of the substituents on the nitrogen atom. researchgate.net The steric and electronic properties of the amino substituent (e.g., the cyclic and slightly more electron-donating nature of pyrrolidine versus the acyclic dimethylamino group) can influence the planarity of the molecule and the degree of conjugation between the nitrogen lone pair and the quinone ring, thereby affecting the redox potential and reactivity.

Q & A

Q. What are the optimal synthetic routes for introducing morpholino groups into 1,4-benzoquinone frameworks?

The synthesis of 2,5-Dimorpholino-1,4-benzoquinone typically involves nucleophilic substitution reactions. Morpholine can react with halogenated benzoquinones (e.g., 2,5-dichloro-1,4-benzoquinone) under controlled conditions (e.g., refluxing in a polar aprotic solvent like DMF or THF). Reaction stoichiometry and temperature are critical for regioselectivity. For example, excess morpholine and elevated temperatures (80–100°C) favor substitution at the 2- and 5-positions. Post-synthesis purification via column chromatography or recrystallization ensures removal of unreacted reagents .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm substitution patterns by identifying proton environments (e.g., downfield shifts for quinone carbonyls and morpholino protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the redox behavior of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electronic structure. Key parameters include:

- Electron affinity : Calculated LUMO energy correlates with redox potential.

- Charge distribution : Morpholino groups donate electron density, stabilizing the reduced semiquinone radical intermediate.

Benchmarking against experimental cyclic voltammetry data (e.g., in acetonitrile with Ag/AgCl reference) validates computational predictions .

Q. How do metabolic pathways influence the genotoxic profile of morpholino-substituted benzoquinones?

In vitro assays (e.g., Ames test with S9 liver microsomes) assess mutagenicity with metabolic activation. For example:

- Direct genotoxicity : DNA strand breaks detected via comet assay in cultured mammalian cells.

- Metabolic detoxification : Rat liver S9 fraction may reduce reactivity by converting the quinone to less electrophilic metabolites (e.g., hydroquinones). Contradictions between in vitro and in vivo results (e.g., undetectable DNA fragmentation in rat liver) highlight the need for species-specific metabolic studies .

Q. What crystallographic strategies resolve the supramolecular assembly of morpholino-substituted benzoquinones?

Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., hydrogen bonds between morpholino oxygen and quinone carbonyls). Packing motifs (e.g., π-π stacking of quinoid rings) influence material properties like solubility and charge transport. Synthons derived from morpholino groups can guide crystal engineering for functional materials .

Q. How can contradictions in reported biological activities of benzoquinones be resolved?

Systematic meta-analysis of experimental variables is critical:

- Dose dependency : Low doses may show antioxidant effects, while high doses induce pro-oxidant toxicity.

- Cell type specificity : For example, RAW264.7 macrophages show Nrf2 activation by 2-tert-butyl-1,4-benzoquinone, while other cell lines may not .

- Assay conditions : Variations in pH, temperature, or reducing agents (e.g., NADPH) alter redox cycling behavior. Replicating studies under standardized protocols minimizes discrepancies .

Methodological Considerations

Q. How to evaluate the antibacterial efficacy of this compound against multidrug-resistant pathogens?

- MIC determination : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative strains.

- Mechanistic studies : Fluorescence microscopy with membrane-potential-sensitive dyes (e.g., DiSC(5)) assesses membrane disruption. Compare with structurally similar quinones (e.g., Homoembelin) to isolate morpholino-specific effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and respiratory protection with P-type filters for organic vapors.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Neutralize quinones with reducing agents (e.g., sodium dithionite) before disposal to prevent environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.